

Measuring Clivarin (Reviparin Sodium) Concentration: A Guide for Researchers

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Compound of Interest		
Compound Name:	Clivarin	
Cat. No.:	B7824994	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clivarin® (reviparin-sodium) is a low molecular weight heparin (LMWH) used for the prevention and treatment of thromboembolic disorders. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring therapeutic efficacy and safety. Unlike unfractionated heparin (UFH), the anticoagulant effect of reviparin is more predictable, primarily through its potent inhibition of Factor Xa (FXa). Consequently, the most established method for quantifying Clivarin's activity is the chromogenic anti-Factor Xa (anti-Xa) assay. This document provides detailed protocols for the chromogenic anti-Xa assay, as well as adapted methods for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the direct quantification of reviparin.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the different analytical methods used to measure **Clivarin** concentration.



Parameter	Chromogenic Anti- Xa Assay	HPLC-UV (Adapted Method)	LC-MS/MS (Adapted Method)
Analyte Measured	Anti-Xa activity (functional assay)	Reviparin oligosaccharide chains	Specific reviparin- derived oligosaccharides
Typical Matrix	Plasma	Plasma, Urine	Plasma, Urine, Tissues
Therapeutic Range (LMWH)	0.5 - 1.2 IU/mL[1]	Not well established for reviparin	Not well established for reviparin
Prophylactic Range (LMWH)	0.2 - 0.5 IU/mL[1]	Not well established for reviparin	Not well established for reviparin
Reported Cmax (Reviparin)	0.14 ± 0.03 IU/mL (after 1432 IU anti-Xa SC dose)[2]	Data not available	Data not available
Limit of Detection (LOD)	Dependent on kit sensitivity	~1 µg/mL (for heparin) [3]	Sub-ng/mL to pg/mL range (for heparinderived oligosaccharides)[1][4] [5][6]
Limit of Quantitation (LOQ)	Dependent on kit sensitivity	~3 µg/mL (for heparin) [3]	ng/mL range (for heparin-derived oligosaccharides)[1][4] [5][6]
Specificity	High for anti-Xa activity	Moderate (potential for interference)	High (mass-based detection)
Throughput	High	Moderate	Moderate to High

Experimental Protocols Chromogenic Anti-Factor Xa (Anti-Xa) Assay







This is the gold-standard functional assay for measuring the anticoagulant activity of **Clivarin** and other LMWHs. The assay measures the ability of reviparin in a plasma sample to inhibit Factor Xa.

Principle:

The assay is based on a two-step reaction. In the first step, a known amount of excess Factor Xa is added to the plasma sample containing reviparin. Reviparin potentiates the activity of antithrombin (AT) to form a complex that neutralizes Factor Xa. In the second step, a chromogenic substrate specific for Factor Xa is added. The residual, un-neutralized Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of reviparin in the sample.

Materials:

- Citrated platelet-poor plasma (PPP) from patient samples
- Chromogenic anti-Xa assay kit (commercial kits are widely available)
- Factor Xa reagent (provided in the kit)
- Chromogenic substrate (provided in the kit)
- Assay buffer (provided in the kit)
- Reviparin calibrators and controls
- Microplate reader capable of reading absorbance at 405 nm
- Incubator set to 37°C
- Precision pipettes and tips

Protocol:

Sample Collection and Preparation:



- Collect whole blood into a blue-top tube containing 3.2% sodium citrate.
- Ensure the tube is filled to the correct volume to maintain the proper blood-toanticoagulant ratio.
- Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
- Carefully transfer the plasma to a clean polypropylene tube, avoiding the buffy coat.
- Samples should be tested immediately or stored frozen at -20°C or -80°C. Thaw frozen samples at 37°C for 5-10 minutes before use.
- Assay Procedure (example for a microplate-based assay):
 - Prepare a standard curve using the reviparin calibrators provided in the kit. A typical range might be 0.0 to 2.0 IU/mL.
 - Dilute patient plasma samples, calibrators, and controls as recommended by the kit manufacturer (e.g., 1:2 or 1:4 with assay buffer).
 - Add 50 μL of the diluted samples, calibrators, and controls to the wells of a microplate.
 - Pre-warm the Factor Xa reagent to 37°C.
 - Add 50 μL of the Factor Xa reagent to each well.
 - Incubate the microplate at 37°C for a specified time (e.g., 2-5 minutes) as per the kit instructions.
 - Pre-warm the chromogenic substrate to 37°C.
 - \circ Add 50 μ L of the chromogenic substrate to each well to start the color development reaction.
 - Incubate the microplate at 37°C for a specified time (e.g., 3-10 minutes).



- Add 50 μL of a stop solution (e.g., 2% acetic acid), if required by the kit, to stop the reaction.
- Read the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis:
 - Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations (in IU/mL).
 - Determine the concentration of reviparin in the patient samples and controls by interpolating their absorbance values from the standard curve.
 - The results are expressed in anti-Xa IU/mL.

High-Performance Liquid Chromatography (HPLC-UV) - Adapted Method

Direct measurement of LMWHs like reviparin by conventional HPLC with UV detection is challenging due to their heterogeneity and lack of a strong chromophore. However, methods developed for other LMWHs, such as enoxaparin, can be adapted. This method typically involves enzymatic digestion of the reviparin chains into smaller, more uniform fragments that can be separated and quantified.

Principle:

Reviparin is depolymerized into disaccharide units using a mixture of heparinases. These disaccharides contain an unsaturated uronic acid residue at the non-reducing end, which has a strong UV absorbance at 232 nm. The resulting disaccharides are then separated by strong anion-exchange (SAX) HPLC and quantified by UV detection.

Materials:

- Plasma or serum samples containing reviparin
- Heparinase I, II, and III from Flavobacterium heparinum
- Enoxaparin or other LMWH reference standard



- Sodium borohydride
- Strong anion-exchange (SAX) HPLC column (e.g., Waters Spherisorb S5 SAX)[7]
- HPLC system with a UV detector
- Mobile Phase A: 0.28 g/L monobasic sodium phosphate solution[7]
- Mobile Phase B: 140 g/L sodium perchlorate solution[7]
- · Centrifugal filters for protein removal

Protocol:

- · Sample Preparation:
 - To 1 mL of plasma, add a protein precipitation agent (e.g., acetonitrile or perchloric acid) and centrifuge to remove proteins.
 - Lyophilize the supernatant.
 - Reconstitute the sample in buffer suitable for enzymatic digestion.
- Enzymatic Digestion:
 - Add a mixture of heparinase I, II, and III to the sample.
 - Incubate at 37°C for a sufficient time (e.g., 24-48 hours) to ensure complete depolymerization.
 - Inactivate the enzymes by heat treatment (e.g., boiling for 5 minutes).
 - Centrifuge to remove any precipitate.
- HPLC Analysis:
 - \circ Column: Waters Spherisorb S5 SAX column (4.0 mm × 250 mm, 5 μ m)[7].



Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient could be: 0-20 min, 3%-35% B; 20-50 min, 35%-100% B; 50-60 min, 100% B; 60-61 min, 100%-3% B; 61-79 min, 3% B[7].

Flow Rate: 0.8 mL/min[7].

Column Temperature: 50°C[7].

Detection Wavelength: 234 nm[7].

Injection Volume: 20 μL.

Data Analysis:

- Identify the peaks corresponding to the different disaccharide units based on their retention times compared to standards.
- Quantify the amount of each disaccharide by integrating the peak areas.
- The total concentration of reviparin can be estimated by summing the concentrations of the individual disaccharides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Adapted Method

LC-MS/MS offers high sensitivity and specificity for the quantification of LMWHs. Similar to HPLC, this method often involves enzymatic digestion to produce smaller oligosaccharides that are more amenable to mass spectrometric analysis.

Principle:

Reviparin is enzymatically digested into smaller oligosaccharides. These fragments are then separated by liquid chromatography, typically using reversed-phase ion-pairing or hydrophilic interaction liquid chromatography (HILIC). The separated oligosaccharides are then ionized (usually by electrospray ionization) and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each oligosaccharide.



Materials:

- Plasma, urine, or tissue homogenate samples
- Heparinase I, II, and III
- Internal standard (e.g., a stable isotope-labeled oligosaccharide)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- Reversed-phase C18 or HILIC column
- Mobile Phase A: Ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Solid-phase extraction (SPE) cartridges for sample cleanup

Protocol:

- Sample Preparation and Digestion:
 - Perform protein precipitation and enzymatic digestion as described in the HPLC-UV protocol.
 - For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary after digestion to remove interfering substances.
 - Spike the sample with an internal standard before analysis.
- LC-MS/MS Analysis:
 - LC Column: A HILIC column is often used for separating the polar oligosaccharides.
 - Mobile Phase: A gradient of aqueous ammonium acetate and acetonitrile.
 - Ionization: Electrospray ionization (ESI) in negative ion mode.



 Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor and product ion pairs for each disaccharide or oligosaccharide of interest.

Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of reviparin-derived oligosaccharides in the samples from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for the detection of heparin and LMWHs are commercially available. These kits typically utilize a sandwich ELISA format.

Principle:

A microplate is coated with a capture antibody that specifically binds to heparin/LMWH. The sample containing reviparin is added to the wells, and the reviparin binds to the capture antibody. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which also binds to the captured reviparin. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of reviparin in the sample.

Note: The cross-reactivity of commercially available heparin ELISA kits with reviparin should be validated before use, as these kits may be designed for unfractionated heparin or other LMWHs[8][9].

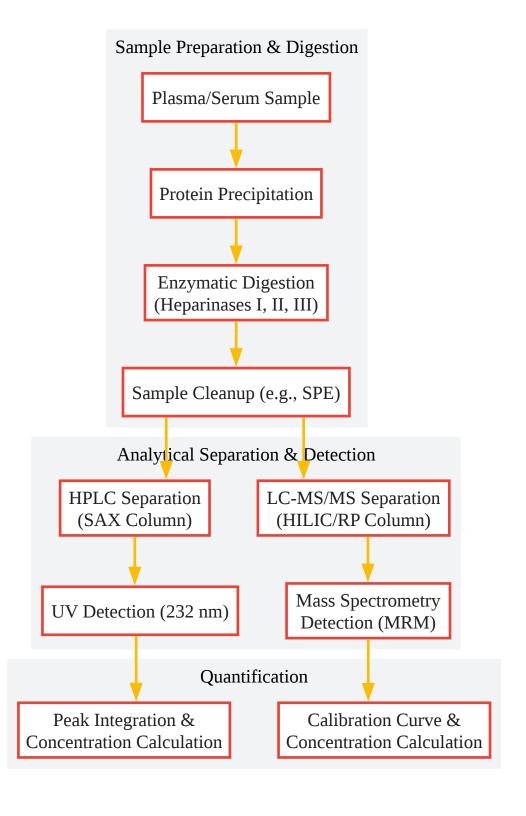
Visualizations





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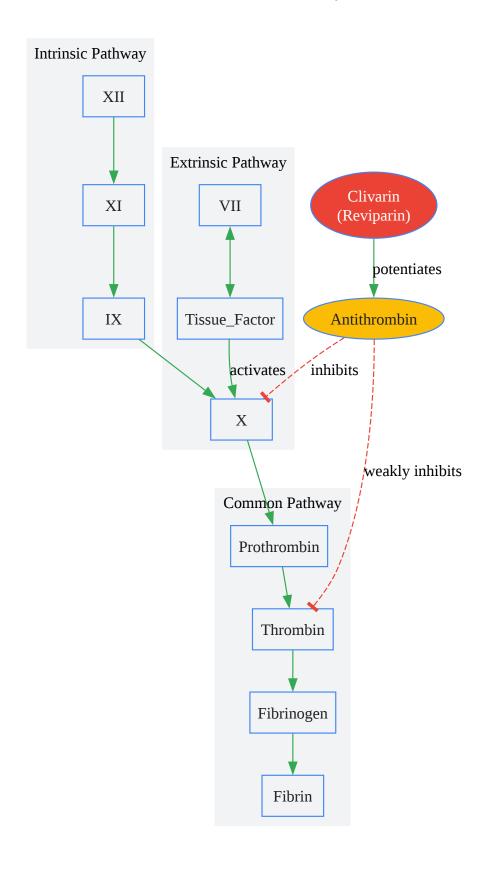
Caption: Workflow for Clivarin measurement using a chromogenic anti-Xa assay.





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Caption: General workflow for HPLC-UV and LC-MS/MS analysis of Clivarin.





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Caption: Mechanism of action of **Clivarin** in the coagulation cascade.

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